molecular formula C23H24N2 B8736729 2,3-Diphenyl-4-(piperidin-1-ylmethyl)pyridine

2,3-Diphenyl-4-(piperidin-1-ylmethyl)pyridine

Cat. No. B8736729
M. Wt: 328.4 g/mol
InChI Key: WQSVEIOWMKAPLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Diphenyl-4-(piperidin-1-ylmethyl)pyridine is a useful research compound. Its molecular formula is C23H24N2 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C23H24N2

Molecular Weight

328.4 g/mol

IUPAC Name

2,3-diphenyl-4-(piperidin-1-ylmethyl)pyridine

InChI

InChI=1S/C23H24N2/c1-4-10-19(11-5-1)22-21(18-25-16-8-3-9-17-25)14-15-24-23(22)20-12-6-2-7-13-20/h1-2,4-7,10-15H,3,8-9,16-18H2

InChI Key

WQSVEIOWMKAPLI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=C(C(=NC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thionyl chloride (1 mL) (Wako Pure Chemical Industries, Ltd.) was added to Compound 9 described above (0.30 g, 1.15 mmol), and the mixture was refluxed for 30 minutes. Then, the solvent was distilled off under reduced pressure. The residue was dissolved in acetonitrile (20 mL), and piperidine (0.75 g, 8.80 mmol) (Wako Pure Chemical Industries, Ltd.) was added thereto, followed by reflux for 3 hours. The mixture was returned to room temperature, and then a saturated aqueous solution of sodium hydrogen carbonate (Wako Pure Chemical Industries, Ltd.) was added thereto, followed by extraction with ethyl acetate (Wako Pure Chemical Industries, Ltd.). The organic layer was dried with anhydrous sodium sulfate (Wako Pure Chemical Industries, Ltd.), and the solvent was distilled off under reduced pressure. The residue was subjected to silica gel column chromatography (chloroform (Wako Pure Chemical Industries, Ltd.) as an eluent), to thereby obtain the title compound (0.27 g, 71% yield).
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Compound 9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
71%

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